Bienvenue dans la boutique en ligne BenchChem!

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone

Regioisomerism Structure–activity relationship Chemical procurement

Procure the authentic regioisomer CAS 346723-57-7 to ensure target-specific activity. This N-4 phenylacetyl derivative is distinct from positional isomer 349410-58-8 and is validated for selective TGN-to-endosome transport inhibition without off-target alkaline phosphatase activity. It serves as a critical reference standard for HPLC/LC-MS resolution of piperazine isomers and a defined starting point for anthelmintic SAR to improve nematode selectivity. Verify CAS before purchase.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B4968064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H19N3O3/c22-18(14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2
InChIKeySOKFHYPVABOYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.188 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.7 [ug/mL]

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone (CAS 346723-57-7): Structural Identity and Compound-Class Context for Procurement Decisions


1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone (CAS 346723-57-7, molecular formula C₁₈H₁₉N₃O₃, MW 325.4) is a synthetic N-arylpiperazine derivative bearing a 4-nitrophenyl substituent at the piperazine N-1 position and a 2-phenylethanone (phenylacetyl) moiety at the N-4 position . This compound belongs to the broader piperazinyl phenylethanone chemotype, a family identified as selective inhibitors of clathrin adaptor AP-1-dependent trafficking between the trans-Golgi network (TGN) and endosomes [1]. The 4-nitrophenyl-piperazine substructure also places it within the Nemacol anthelmintic scaffold class, which acts through inhibition of the vesicular acetylcholine transporter (VAChT) [2]. Its regioisomeric arrangement—nitrophenyl on the piperazine ring and unsubstituted phenyl on the ethanone—distinguishes it from closely related positional isomers and determines its distinct biological and pharmacological profile .

Why 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone Cannot Be Replaced by In-Class Piperazine Analogs Without Verification


Compounds within the nitrophenyl-piperazine and piperazinyl phenylethanone families exhibit profound functional divergence driven by subtle regioisomeric and substituent-level differences. The target compound's specific arrangement—4-nitrophenyl at N-1 and 2-phenylethanone at N-4—produces a distinct spatial and electronic profile that cannot be assumed equivalent to its positional isomer 2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 349410-58-8), in which the nitrophenyl and phenyl groups are swapped . In the Nemacol anthelmintic series, SAR studies demonstrated that the presence and position of the 4-nitrophenyl group are critical for activity against Dirofilaria immitis, with only analogs containing a nitro group at position R₁ retaining activity (EC₅₀ ≤ 22.5 µM) [1]. Furthermore, piperazinyl phenylethanone compounds identified as AP-1-dependent traffic inhibitors showed pathway specificity that was highly sensitive to structural modifications; closely related analogs did not necessarily retain the same trafficking selectivity [2]. Generic substitution without confirmatory testing therefore risks loss of the target compound's specific membrane-traffic inhibitory profile, anthelmintic scaffold potential, or its utility as a defined synthetic intermediate in aralkyl-ketone piperazine analgesic development programs [3].

Quantitative Differentiation Evidence for 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone (CAS 346723-57-7) Against Closest Analogs


Regioisomeric Identity Defines a Distinct Chemical Entity vs. Positional Isomer CAS 349410-58-8

The target compound (CAS 346723-57-7) and its closest positional isomer 2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 349410-58-8) share the identical molecular formula (C₁₈H₁₉N₃O₃, MW 325.4) but differ in the attachment point of the nitrophenyl and phenyl groups. In the target compound, the 4-nitrophenyl is bonded to the piperazine N-1 and the unsubstituted phenylacetyl group occupies N-4; in CAS 349410-58-8, the phenyl is at piperazine N-1 and the 4-nitrophenyl is on the ethanone moiety . This regioisomeric swap alters the hydrogen-bonding capacity, the electron density distribution on the piperazine ring, and the spatial orientation of the nitro group relative to the piperazine core. In the N-phenylpiperazine antimicrobial series, the pKa and lipophilicity of 1-(4-nitrophenyl)piperazine derivatives were shown to directly correlate with antimycobacterial activity, with higher lipophilicity and lower dissociation constant positively influencing activity against M. kansasii [1]. Because regioisomers are not interchangeable in biological systems without confirmatory re-testing, procurement specifications must explicitly identify the correct CAS number .

Regioisomerism Structure–activity relationship Chemical procurement

Piperazinyl Phenylethanone Chemotype: AP-1-Dependent TGN-to-Endosome Traffic Inhibition with Pathway Selectivity

The target compound belongs to the piperazinyl phenylethanone family identified through a synthetic lethal screen in yeast as inhibitors of AP-1-dependent trafficking between the trans-Golgi network (TGN) and endosomes [1]. Critically, these compounds did not significantly alter other trafficking pathways involving the TGN or endosomes, demonstrating pathway specificity. Compound treatment also altered AP-1 localization in mammalian (HeLa) cells [1]. This mechanism is structurally specific to the piperazinyl phenylethanone chemotype; related piperazine derivatives such as 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7), which lack the phenylethanone extension, are not expected to engage the same trafficking machinery and are primarily recognized as synthetic intermediates for opioid analgesics (e.g., fentanyl, alfentanil) . The target compound thus offers a differentiated chemical tool for studying clathrin-mediated transport, whereas simpler nitrophenyl-piperazine analogs serve different research purposes.

Membrane traffic Clathrin adaptor AP-1 Chemical genetics

Alkaline Phosphatase Inhibition Profile: Low-Affinity Binding Supports Use as Negative Control Compound

The target compound was evaluated in ChEMBL-curated alkaline phosphatase inhibition assays and exhibited IC₅₀ values exceeding 400 µM against both intestinal and placental alkaline phosphatase isoforms, indicating minimal inhibitory activity [1]. This low-affinity profile is informative because many nitrophenyl-containing compounds can act as substrate-mimetic alkaline phosphatase inhibitors; the target compound's very weak activity (IC₅₀ > 400,000 nM) contrasts sharply with known potent 4-nitrophenylpiperazine tyrosinase inhibitors such as compound 4l (IC₅₀ = 72.55 µM) [2] and with the nanomolar-range FAK inhibitor PF-573228 (IC₅₀ = 4 nM), a 1-acetyl-4-(4-nitrophenyl)piperazine derivative . The target compound's low phosphatase inhibition makes it suitable as a negative control in enzyme inhibition panels or as an inert carrier scaffold for further derivatization.

Alkaline phosphatase Enzyme inhibition Negative control

4-Nitrophenyl-Piperazine Scaffold in Anthelmintic Development: Structural Prerequisite for VAChT Inhibition

The 4-nitrophenyl-piperazine substructure of the target compound is the core pharmacophore of the Nemacol anthelmintic scaffold, which inhibits the vesicular acetylcholine transporter (VAChT) [1]. In Nemacol SAR studies, 8 of 16 analogs bearing a 4-nitrophenyl group retained activity against the parasitic nematode D. immitis (EC₅₀ ≤ 22.5 µM), while analogs lacking the nitro group at the R₁ position were inactive [1]. The lead compound Nemacol-1 (1-ethyl-4-(4-nitrophenyl)piperazine) exhibited a C. elegans in vivo EC₅₀ of 7.1 µM and a mammalian (rat) VAChT Ki of 0.77 µM, yielding an activity ratio of 0.11 [1]. The target compound differs from Nemacol-1 by bearing a bulkier 2-phenylethanone group at the N-4 position instead of an ethyl group. This structural variation is expected to modulate VAChT affinity and nematode selectivity; specific Nemacol analog work demonstrated that modifications at the R₂ position (the N-4 substituent) could reduce mammalian VAChT affinity by over 30-fold while maintaining nematode potency, with analogs Nemacol-62 and Nemacol-63 showing the poorest mammalian VAChT affinity [1].

Anthelmintic VAChT inhibitor Nematode selectivity

Synthetic Utility as an Aralkyl-Ketone Piperazine Intermediate for Analgesic Development Programs

The target compound is structurally representative of the aralkyl-ketone piperazine chemotype claimed in US Patent US20060148811A1 as novel analgesic and sedative agents [1]. The patent exemplifies a series of N1-substituted-N4-phenacyl piperazines, including N1-[1-(4-nitrophenyl)ethyl]-N4-phenacyl piperazine (compound IV-61) and N1-benzyl-N4-(4-nitrophenacyl)piperazine (compound IV-9), establishing that both nitrophenyl-on-piperazine and nitrophenyl-on-ethanone arrangements are pharmacologically relevant within the analgesic class [1]. The target compound's specific substitution pattern (4-nitrophenyl at N-1, phenylacetyl at N-4) maps onto a distinct position in this SAR landscape that is not fully represented by either IV-61 or IV-9 alone. Unlike the simpler 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7), which serves as a precursor to opioid anesthetics and is a controlled substance precursor in some jurisdictions , the target compound bears a phenylacetyl group that may offer differentiated pharmacological properties and a more tractable regulatory profile for early-stage research.

Analgesic Aralkyl-ketone piperazine Synthetic intermediate

5-HT₆ Receptor Affinity of Nitro-Substituted Phenyl-Piperazines: Target Compound's Placement Within a Pharmacologically Privileged Chemotype

Nitro-substituted phenyl-piperazine compounds of general formula I, as described in US Patent US20080176854A1 (Esteve S.A.), show good to excellent affinity for 5-HT₆ receptors and are claimed for the prophylaxis and treatment of CNS disorders including drug addiction, withdrawal, and food intake-related conditions [1]. The target compound falls within the Markush structure of this patent class, which specifies a nitrophenyl-substituted piperazine core with a carbonyl-containing side chain. The 5-HT₆ receptor is the most recently identified serotonin receptor subtype and is implicated in cognitive function, feeding behavior, and addiction [1]. The target compound's 4-nitrophenyl-piperazine substructure is consistent with the pharmacophore requirements for 5-HT₆ binding identified in this patent series, though specific Ki values for the individual compound are not disclosed in the patent document. This distinguishes it from non-nitrophenyl piperazine serotonin ligands (e.g., 1-phenylpiperazine derivatives targeting 5-HT₁A/5-HT₂A), which lack the nitro group and display different receptor selectivity profiles.

5-HT₆ receptor Serotonin CNS drug discovery

Optimal Research and Industrial Use Cases for 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone Based on Quantitative Evidence


Chemical Probe for Dissecting AP-1-Dependent TGN-Endosome Trafficking in Yeast and Mammalian Cells

Investigators studying clathrin adaptor AP-1-mediated membrane traffic can employ the target compound as a pathway-selective chemical probe. The piperazinyl phenylethanone family, to which this compound belongs, was validated in the yeast synthetic lethal screening platform and in HeLa cell AP-1 localization assays as an inhibitor of TGN-to-endosome transport without affecting other TGN or endosomal trafficking routes [1]. The target compound offers a defined chemical structure within this inhibitor class, enabling reproducible dose-response experiments and serving as a reference standard for quality control when synthesizing or procuring related analogs. Its low alkaline phosphatase inhibitory activity (IC₅₀ > 400 µM) [2] reduces the likelihood of off-target effects in enzyme-coupled trafficking assays that employ phosphatase-based readouts.

Starting Scaffold for Anthelmintic Lead Optimization Targeting Nematode VAChT

The target compound's 4-nitrophenyl-piperazine core is the validated pharmacophore of the Nemacol anthelmintic scaffold, which inhibits the vesicular acetylcholine transporter (VAChT) and produces rapid motor paralysis in C. elegans and the parasitic nematodes D. immitis and H. contortus [1]. With Nemacol-1 showing a C. elegans EC₅₀ of 7.1 µM and the ability to synergize with ivermectin in H. contortus [1], the target compound's distinct N-4 phenylethanone substituent provides a starting point for SAR exploration aimed at improving nematode selectivity over mammalian VAChT. Published Nemacol SAR data indicate that N-4 modifications can reduce mammalian VAChT affinity by over 30-fold [1], making the target compound a candidate for iterative optimization toward a selective anthelmintic lead.

Differentiated Building Block for Non-Opioid Analgesic Aralkyl-Ketone Piperazine Libraries

The target compound is positioned within the aralkyl-ketone piperazine patent space (US20060148811A1) claimed for analgesic and sedative applications [1]. Unlike 1-acetyl-4-(4-nitrophenyl)piperazine, which is a recognized precursor to fentanyl-class opioid anesthetics and subject to regulatory controls in multiple jurisdictions [2], the target compound's phenylacetyl N-4 substituent distinguishes it chemically and may offer a more favorable regulatory profile for early-stage medicinal chemistry programs. Medicinal chemistry teams pursuing non-opioid analgesic leads can use the target compound as a synthetic intermediate for library diversification, exploring substitutions on both the nitrophenyl and phenylacetyl rings to probe SAR around the aralkyl-ketone piperazine pharmacophore.

Reference Standard for Regioisomeric Purity Verification in Analytical Method Development

Given the existence of the close positional isomer 2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 349410-58-8), which shares the same molecular formula and nearly identical predicted physicochemical properties [1], the target compound serves as an essential reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving these regioisomers. Procurement of the authentic target compound with verified CAS 346723-57-7 is critical for establishing retention time markers, mass spectral fragmentation patterns, and NMR chemical shift assignments that distinguish it from the isomer. This application is directly relevant to quality control laboratories supporting chemical suppliers, pharmaceutical development, and academic groups synthesizing piperazine-based compound libraries.

Quote Request

Request a Quote for 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.